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molecular formula C12H7ClN2O3 B2357664 (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone CAS No. 62946-43-4

(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone

Cat. No. B2357664
M. Wt: 262.65
InChI Key: LHUANFXMMRKIMF-UHFFFAOYSA-N
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Patent
US04026936

Procedure details

15.5 g. (0.153 mol) of potassium nitrate was added portion-wise to a stirred solution of 33 grams (0.152 mol) of 4-(4-chlorobenzoyl)pyridine in 200 ml. of sulfuric acid while maintaining the temperature below 40° C. After one hour the mixture was cautiously poured into 2 liters of ice-water, neutralized with ammonium hydroxide and the product collected to yield 4-(3-nitro-4-chlorobenzoyl)pyridine as yellow prisms, mp. 114° -116° C. (cyclohexane-Norite).
Name
potassium nitrate
Quantity
0.153 mol
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
2 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-])=[O:2].[K+].[Cl:6][C:7]1[CH:20]=[CH:19][C:10]([C:11]([C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)=[O:12])=[CH:9][CH:8]=1.S(=O)(=O)(O)O.[OH-].[NH4+]>>[N+:1]([C:20]1[CH:19]=[C:10]([CH:9]=[CH:8][C:7]=1[Cl:6])[C:11]([C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1)=[O:12])([O-:4])=[O:2] |f:0.1,4.5|

Inputs

Step One
Name
potassium nitrate
Quantity
0.153 mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
33 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)C2=CC=NC=C2)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
ice water
Quantity
2 L
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product collected

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)C2=CC=NC=C2)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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